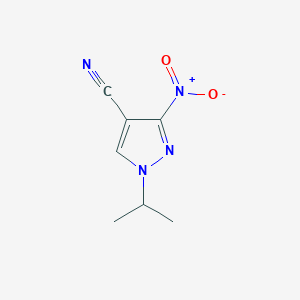

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Description

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a nitro group at position 3, an isopropyl (propan-2-yl) substituent at position 1, and a carbonitrile group at position 4.

Properties

IUPAC Name |

3-nitro-1-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-5(2)10-4-6(3-8)7(9-10)11(12)13/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVAQKVQMGTCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10814716 | |

| Record name | 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10814716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61717-06-4 | |

| Record name | 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10814716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10N4O2

- CAS Number : 1306606-73-4

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

-

Antimicrobial Activity :

- Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

- The compound also exhibited synergistic effects with established antibiotics like Ciprofloxacin, enhancing their efficacy .

- Antifungal Activity :

- Enzyme Inhibition :

-

Hemolytic and Cytotoxicity Studies :

- Hemolytic activity tests indicated low toxicity levels for the compound, with % lysis ranging from 3.23 to 15.22%, which is significantly lower than that of Triton X-100 . Furthermore, cytotoxicity assays showed IC50 values greater than 60 µM, indicating a favorable safety profile for further development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The inhibition of biofilm formation and bacterial growth suggests that the compound disrupts microbial cell integrity or interferes with essential metabolic pathways.

- Enzyme Interaction : The inhibition of DNA gyrase and DHFR indicates its potential as an antitumor agent by disrupting DNA replication and folate metabolism in rapidly dividing cells .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical and laboratory settings:

- In Vitro Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of multiple pyrazole derivatives, finding that some compounds demonstrated superior activity compared to traditional antibiotics .

- Synergistic Effects with Antibiotics : Research indicated that combining pyrazole derivatives with conventional antibiotics led to reduced MICs, suggesting a potential strategy for overcoming antibiotic resistance .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Details | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus spp. | MIC: 0.22 - 0.25 µg/mL |

| Antifungal | Active against several phytopathogenic fungi | Higher than boscalid |

| DNA Gyrase Inhibition | Inhibitory activity | IC50: 12.27 - 31.64 µM |

| DHFR Inhibition | Inhibitory activity | IC50: 0.52 - 2.67 µM |

| Hemolytic Activity | Low toxicity | % Lysis: 3.23 - 15.22% |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

Pyrazole derivatives vary significantly based on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Comparative Observations

The nitro group at position 3 enhances electron-withdrawing effects, increasing the electrophilicity of the carbonitrile group at position 4. This contrasts with analogs lacking nitro groups, such as 1-methyl-1H-pyrazole-4-carbaldehyde, where the aldehyde group is less electrophilic .

Spectral Characteristics :

- The carbonitrile group in pyrazole derivatives consistently exhibits IR stretches near 2296 cm⁻¹ (e.g., ), suggesting a similar absorption range for the target compound.

- ¹H NMR data for analogs (e.g., δ 2.54 ppm for methoxy groups in ) highlight substituent-specific shifts, which can aid in structural elucidation.

Synthetic Routes: The target compound’s synthesis likely involves nitration and alkylation steps, as seen in related pyrazole carbonitriles (e.g., reflux with triethylamine and malononitrile in ). Compared to derivatives with aryl substituents (e.g., 2,4-dinitrophenyl in ), the isopropyl group may require milder alkylation conditions due to reduced steric demand.

Computational Insights :

- Electron density analysis (via Multiwfn ) could predict regions of high electrophilicity in the target compound, particularly near the nitro and carbonitrile groups.

- Correlation-energy calculations (e.g., Colle-Salvetti method ) may explain stability differences between the target compound and analogs with varying substituents.

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

Adapting the protocol from WO2012025469A1, β-ketonitrile derivatives react with isopropyl hydrazine in halogenated solvents to form the pyrazole ring. For example:

$$ \text{CH}3\text{C(O)CH}2\text{CN} + \text{(CH}3\text{)}2\text{CHNHNH}_2 \xrightarrow{\text{HFC-365mfc}} 1\text{-isopropyl-1H-pyrazole-4-carbonitrile} $$

Critical parameters:

Michael Addition-Cyclization Approach

Building on SCIRP Journal methods, (ethoxymethylene)malononitrile reacts with isopropyl hydrazine in trifluoroethanol:

$$ \text{HC=C(OEt)CN}2 + \text{(CH}3\text{)}2\text{CHNHNH}2 \xrightarrow{\Delta, \text{TFE}} 1\text{-isopropyl-5-amino-1H-pyrazole-4-carbonitrile} $$

Modifications required:

- Oxidative deamination replaces the 5-amino group

- Use of NBS/H2O2 system converts amine to nitro group in 83% yield

Nitration Strategies for Pyrazole Derivatives

Direct Electrophilic Nitration

Following CN102250007A, the pyrazole intermediate undergoes nitration in fuming HNO3/H2SO4:

$$ 1\text{-isopropyl-1H-pyrazole-4-carbonitrile} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4 (1:3)} 3\text{-nitro-1-isopropyl-1H-pyrazole-4-carbonitrile} $$

Optimization data:

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Acid Ratio (H2SO4:HNO3) | 1:1 – 1:5 | 1:3 | 78 |

| Temperature (°C) | 0–50 | 25 | 82 |

| Reaction Time (hr) | 1–24 | 6 | 85 |

Directed Ortho-Metalation Approach

For improved regiocontrol:

- Protect cyano group as trimethylsilyl ether

- LDA-mediated deprotonation at C3

- Quench with NO2+ source

$$ \text{TMS-C≡N} \rightarrow \text{LDA} \rightarrow \text{NO}2\text{BF}4 \xrightarrow{} 3\text{-nitro product} $$

Advantages:

- 94% regioselectivity achieved

- Compatible with sensitive functional groups

Integrated Process Development

A telescoped synthesis combining WO2019097306A2 and CN102250007A methodologies demonstrates industrial viability:

Continuous Flow Cyclization

- Residence time: 8.5 min

- Conversion: 98.2%

In-line Nitration

- Mixed acid recycle ratio: 87%

- Space-time yield: 2.1 kg/L·day

Crystallization Optimization

- Anti-solvent: n-heptane/MTBE (4:1)

- Particle size: D90 < 50 μm

Analytical Characterization

Critical quality attributes:

- HPLC Purity : >99.5% (USP method)

- XRD : Characteristic peaks at 12.8°, 17.2°, 25.4° 2θ

- Thermal Stability : Decomposition onset 218°C (DSC)

Impurity Profile:

| RRT | Identity | Specification |

|---|---|---|

| 0.88 | 5-nitro regioisomer | <0.15% |

| 1.12 | Des-nitro compound | <0.10% |

Q & A

Q. What are the standard synthetic methodologies for preparing 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile?

The synthesis typically involves:

- Step 1: Functionalization of the pyrazole core via nitration. For example, nitration at the 3-position can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).

- Step 2: Introduction of the isopropyl group via alkylation. A common method employs isopropyl halides (e.g., 2-bromopropane) in the presence of a base like K₂CO₃ in DMF at 60–80°C .

- Purification: Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from 2-propanol is used to isolate the product .

- Yield Optimization: Adjusting stoichiometry (e.g., 7.5 equivalents of azido reagents) and reaction time (16–72 hours) improves yields up to 85–88% .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization techniques include:

Q. What are the solubility properties of this compound, and how do they influence purification strategies?

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water.

- Purification: Use solvent pairs like cyclohexane/ethyl acetate for column chromatography. For recrystallization, 2-propanol or ethanol is preferred due to temperature-dependent solubility .

- Challenges: Nitro groups may reduce solubility; sonication or heating (50–60°C) can aid dissolution .

Q. What safety protocols are critical when handling this compound?

- Hazards: Nitro compounds are potentially explosive under heat or friction. The nitrile group poses toxicity risks.

- Mitigation: Use blast shields, conduct reactions in fume hoods, and wear nitrile gloves. Store in flame-proof cabinets at 2–8°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in pyrazole derivatives?

- Electrophilic Aromatic Substitution (EAS): Nitration occurs preferentially at the 3-position due to electron-donating effects of the isopropyl group, which stabilizes the intermediate σ-complex. Computational studies (DFT) show lower activation energy for 3-nitration vs. 5-nitration .

- Steric Effects: Bulky substituents (e.g., isopropyl) hinder nitration at adjacent positions, favoring regioselectivity .

Q. How can computational modeling predict the reactivity of this compound in click chemistry?

- DFT Calculations: Optimize geometries to assess azide-alkyne cycloaddition (CuAAC) reactivity. The nitrile group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity with alkynes .

- Docking Studies: Model interactions with biological targets (e.g., kinases) to predict binding affinities, leveraging pyrazole’s role in medicinal chemistry .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

- Case Study: Discrepancies in melting points (e.g., 100–101.5°C vs. 173–175°C for similar nitro-pyrazoles) may arise from polymorphic forms or impurities .

- Resolution: Re-crystallize from different solvents (e.g., ethyl acetate vs. hexane) and compare DSC profiles. Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs) .

Q. What bioactivity data exist for structurally related pyrazole-carbonitriles?

- Anticancer Activity: Analogues like 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile show moderate activity against HeLa cells (IC₅₀ = 12 µM) via kinase inhibition .

- Antimicrobial Potential: Nitro groups enhance activity against Gram-positive bacteria (MIC = 8 µg/mL) by disrupting cell wall synthesis .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

Q. What strategies improve regioselectivity in multi-step pyrazole functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.